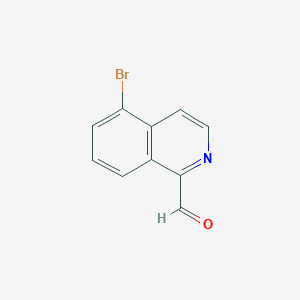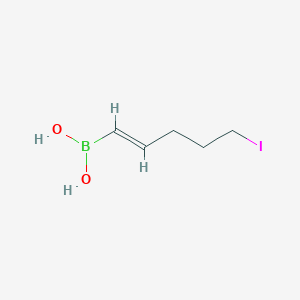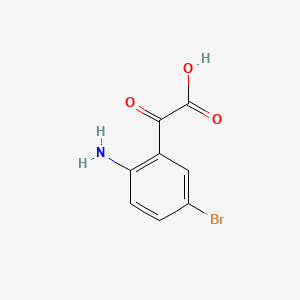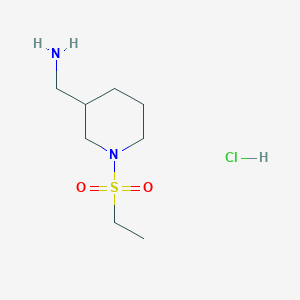
5-Bromoisoquinoline-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromoisoquinoline-1-carbaldehyde: is an organic compound with the molecular formula C10H6BrNO. It is a derivative of isoquinoline, where a bromine atom is substituted at the 5th position and an aldehyde group at the 1st position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoquinoline-1-carbaldehyde typically involves the bromination of isoquinoline followed by formylation. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. The reaction is carried out at low temperatures to control the bromination process . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) are used .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions: 5-Bromoisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: 5-Bromoisoquinoline-1-carboxylic acid.
Reduction Products: 5-Bromoisoquinoline-1-methanol.
科学研究应用
Chemistry: 5-Bromoisoquinoline-1-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .
作用机制
The mechanism of action of 5-Bromoisoquinoline-1-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and aldehyde group are key reactive sites. The bromine atom can undergo nucleophilic substitution, while the aldehyde group can participate in condensation and redox reactions .
In biological systems, the compound may interact with enzymes or receptors through its isoquinoline core. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the isoquinoline derivative being studied .
相似化合物的比较
5-Bromoisoquinoline: Lacks the aldehyde group, making it less reactive in certain condensation reactions.
Isoquinoline-1-carbaldehyde: Lacks the bromine atom, affecting its reactivity in substitution reactions.
5-Chloroisoquinoline-1-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and properties.
Uniqueness: 5-Bromoisoquinoline-1-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, providing dual reactive sites. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
属性
分子式 |
C10H6BrNO |
|---|---|
分子量 |
236.06 g/mol |
IUPAC 名称 |
5-bromoisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-3-1-2-8-7(9)4-5-12-10(8)6-13/h1-6H |
InChI 键 |
KCOOQXUNVYMHGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C=O)C(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)


![7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11870882.png)


![2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-](/img/structure/B11870891.png)


![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)

![Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester](/img/structure/B11870917.png)

